ケルクセチン二水和物

概要

説明

ケルセチン二水和物は、多くの果物、野菜、葉、種子、穀物に見られる天然のフラボノイドです。その抗酸化作用で知られており、食品、飲料、栄養補助食品の成分として一般的に使用されています。 この化合物は苦味があり、最も豊富な食事性フラボノイドの1つであり、1日の平均摂取量は25〜50ミリグラムです .

作用機序

ケルセチン二水和物は、さまざまなメカニズムを通じてその効果を発揮します。

抗酸化活性: ケルセチンはフリーラジカルのスカベンジャーとして作用し、酸化ストレスを軽減し、細胞を損傷から保護します。

6. 類似の化合物との比較

ケルセチン二水和物は、しばしば他のフラボノイドやポリフェノール化合物と比較されます。

ケンフェロール: 抗酸化作用が同様の別のフラボノイドであるケンフェロールは、茶、ブロッコリー、グレープフルーツに見られます。細胞シグナル伝達経路に異なる影響を与え、その抗がん作用が研究されています。

ケルセチン二水和物は、食事中の豊富さ、多様な生物学的活性、および潜在的な治療用途により際立っています。抗酸化、抗炎症、抗がん作用の独自の組み合わせにより、研究および産業用途に貴重な化合物となっています。

科学的研究の応用

Quercetin dihydrate has a wide range of scientific research applications:

Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as apoptosis and autophagy.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

生化学分析

Biochemical Properties

Quercetin dihydrate has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . Quercetin dihydrate, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .

Cellular Effects

Quercetin dihydrate has been shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce inflammation, allergy symptoms, and blood pressure . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, it has been shown to alter the structural integrity of the cell wall and membrane of E. coli and S. aureus .

Molecular Mechanism

Quercetin dihydrate is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines . Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . The phenolic hydroxyl groups of quercetin dihydrate act as donors of electrons, and these are responsible for the capture activity of free radicals .

Temporal Effects in Laboratory Settings

Quercetin dihydrate has been shown to have significant effects over time in laboratory settings. For example, it has been shown to stimulate apoptosis in HSCs, with an apoptosis rate reaching 40% at a concentration of 40 μM . Quercetin dihydrate reduces the expression of Bcl-2, increases the expression of Bax, and leads to the release of cytochrome C within cells .

Dosage Effects in Animal Models

In animal models, the effects of quercetin dihydrate vary with different dosages. For example, in a study on polycystic ovary syndrome in animal models, quercetin dihydrate was found to have significant effects on reducing fasting insulin serum (FIS) levels, fasting blood glucose (FBG) levels, HOMA-IR levels, cholesterol levels, triglyceride levels, testosterone (T) levels, luteinizing hormone (LH) levels, the luteinizing hormone/follicle stimulating hormone (LH/FSH) ratio, vascular endothelial growth factor (VEGF) levels, malondialdehyde (MDA) levels, superoxide dismutase (SOD) levels and GLUT4 mRNA expression .

Metabolic Pathways

Quercetin dihydrate is involved in various metabolic pathways. It has been shown to regulate lipid metabolism through anti-inflammatory and hypoglycemic signaling pathways . It also takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products .

Transport and Distribution

Quercetin dihydrate is relatively lipophilic with low solubility in water . Quercetin glucoside is more water soluble than the aglycone, and its absorption is limited to sodium-dependent glucose transporter-1 (SGLT-1); however, glucose transporter-2 (GLUT-2)-dependent absorption is also a significant contributor .

Subcellular Localization

Quercetin dihydrate has been shown to have effects on its activity or function at the subcellular level. For example, it has been reported to inhibit PI3K/AKT activity and block proliferation in human leukemic cell lines . This suggests that quercetin dihydrate may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

合成経路と反応条件: ケルセチン二水和物は、逆溶媒析出法など、さまざまな方法で合成できます。この方法では、ケルセチンを二水和物の形で修飾して、粒径、結晶性、表面疎水性を低減します。 逆溶媒処理により、ケルセチン粒子の乳化性能が向上します .

工業的生産方法: 工業的な設定では、ケルセチン二水和物は、タマネギ、リンゴ、ベリーなどの天然源からケルセチンを抽出することによって生成されることがよくあります。抽出されたケルセチンは、結晶化されてケルセチン二水和物を形成します。 このプロセスには、高純度と高収率を保証するために、溶媒と制御された温度条件を使用することが含まれます .

化学反応の分析

反応の種類: ケルセチン二水和物は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物中の官能性ヒドロキシル基の存在によって影響を受けます。

一般的な試薬と条件:

酸化: ケルセチンは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、酸性または塩基性条件下で酸化することができます。

還元: ケルセチンの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

主要な生成物: これらの反応から形成される主要な生成物には、ケルセチン配糖体、ケルセチンエーテル、およびさまざまな酸化誘導体があります。 これらの生成物は、異なる生物学的活性と用途を持っています .

4. 科学研究の用途

ケルセチン二水和物は、幅広い科学研究の用途があります。

類似化合物との比較

Quercetin dihydrate is often compared with other flavonoids and polyphenolic compounds:

Kaempferol: Another flavonoid with similar antioxidant properties, kaempferol is found in tea, broccoli, and grapefruit. It has distinct effects on cell signaling pathways and is studied for its anticancer potential.

Gallic Acid: A phenolic compound with strong antioxidant activity, gallic acid is found in tea, grapes, and berries.

Quercetin dihydrate stands out due to its high abundance in the diet, diverse biological activities, and potential therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial use.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGIWEZSKCNYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021219 | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3 | |

| Record name | Quercetin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

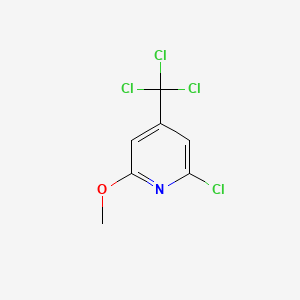

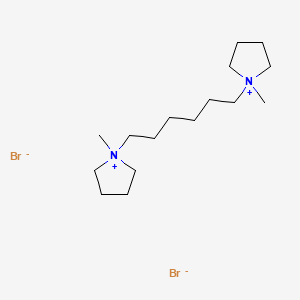

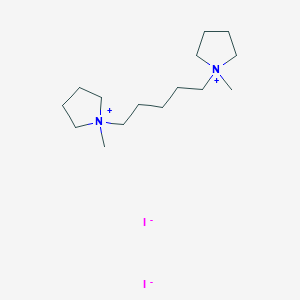

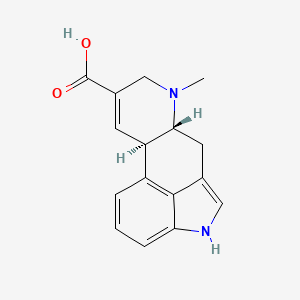

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

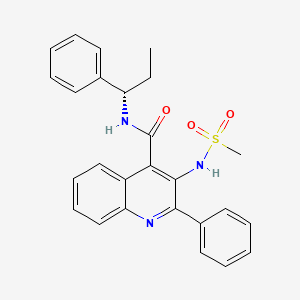

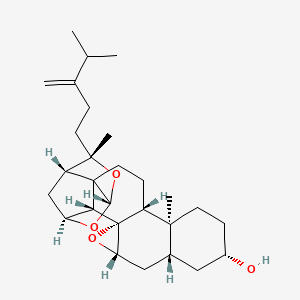

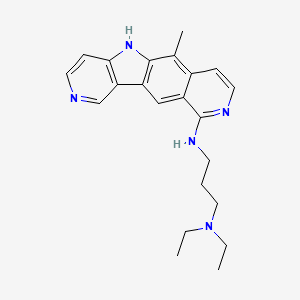

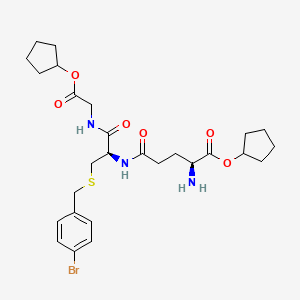

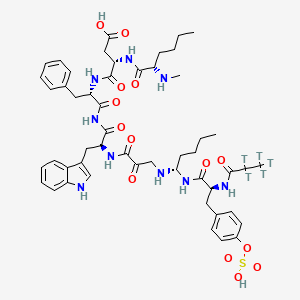

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)